ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)10-6-8(14)11-7(13)4-3-5-9(11)17-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWNDBOHDDRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384261 | |
| Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50521-64-7 | |
| Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)-5-hydroxychromone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G8GZ49H7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Procedure:
- Reactants: 1.0 mmol of tetrahydrochromeno-pyridone derivative, 1.2 mmol of methyl propiolate or similar alkyne ester
- Solvent: Methanol (approximately 5-7 mL)
- Temperature: Room temperature (~25°C)
- Time: Approximately 1 hour, until the starting material precipitate disappears
- Work-up: Evaporation of solvent to dryness followed by triturating the residue in a mixture of ethyl acetate and hexane to induce crystallization
This method achieves yields between 68% and 75% and allows for the direct formation of 4-oxo-4H-chromene derivatives containing vinyl and enamine groups in a single step.
Detailed Example of Preparation
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Mix 1.0 mmol 2-methyl-1,2,3,4-tetrahydro-10H-chromeno[3,2-c]pyridin-10-one with 5 mL methanol and 1.2 mmol methyl propiolate | Stir at room temperature for 1 hour | Starting material precipitate dissolves |
| 2 | Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate-hexane (1:1) as eluent | TLC until disappearance of starting compound | Reaction completion confirmed |
| 3 | Evaporate solvent to dryness | Rotary evaporation or reduced pressure | Obtain crude oil |
| 4 | Triturate crude oil with ethyl acetate and hexane mixture | Room temperature | Crystallization of product |
| 5 | Isolate and purify product | Filtration and drying | Yield: 68–75% |
The structure of the product is confirmed by mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance spectroscopy.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Simonis Condensation | β-ketoesters + Phenol | Acid/Base catalysis, heat | Moderate | Classical, longer reaction time |
| o-Hydroxyacetophenone Cyclization | o-Hydroxyacetophenone + Acylating agent | Acidic medium, heat | Moderate to good | Multi-step, well-established |
| Microwave-Assisted Suzuki Coupling | 4-oxo-4H-chromene esters + Arylboronic acids | Pd(OAc)2 catalyst, microwave | High | Rapid, efficient, selective |
| One-Step Tetrahydrochromeno-pyridone Reaction | Tetrahydrochromeno-pyridones + Methyl propiolate | Room temperature, methanol | 68–75 | Simple, mild conditions, one-step |
Research Findings and Notes
- The one-step methanol reaction provides an efficient and mild synthetic route to this compound and related derivatives, avoiding harsh conditions and complex purification steps.
- The yields (68–75%) are competitive with classical methods, with the added benefit of operational simplicity.
- The products obtained exhibit structural similarity to natural chromones such as eugenin and peicin, suggesting potential biological activity.
- Analytical methods including mass spectrometry, IR, and NMR spectroscopy have confirmed the purity and structure of the synthesized compounds.
- The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) using ethyl acetate-hexane solvent systems.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group undergoes hydrolysis under acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in medicinal chemistry.
Experimental Conditions (from ):
-
Reagents : 6 M HCl in dioxane
-
Temperature : 120°C (microwave-assisted)
-
Time : 40 minutes
-
Yield : 87% (for 6-bromochromone-2-carboxylic acid, a structural analog)
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate analogs |
| Product | 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid |
| Key Reagents | HCl (6 M), dioxane |
| Reaction Mechanism | Nucleophilic acyl substitution |
This method has been optimized for scalability and efficiency using microwave reactors, significantly reducing reaction times compared to conventional heating .
Functionalization of the Hydroxyl Group
The phenolic -OH group at position 5 can participate in substitution reactions. While direct experimental data for this compound is limited in the provided sources, analogous chromone derivatives suggest plausible pathways:
Halogenation
Proposed Reagents :
-
Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for chlorination or bromination.
Expected Product : Ethyl 5-chloro/bromo-4-oxo-4H-chromene-2-carboxylate.
Reduction of the Carbonyl Group
The 4-oxo group is susceptible to reduction, though specific data for this compound is not available in the reviewed sources. General chromone chemistry indicates:
Potential Reagents :
-
Sodium borohydride (NaBH₄) for selective reduction.
-
Lithium aluminum hydride (LiAlH₄) for full reduction to alcohol.
Expected Product : Ethyl 5-hydroxy-4-hydroxy-4H-chromene-2-carboxylate.
Oxidation Reactions
The hydroxyl group at position 5 can be oxidized to a ketone or quinone.
Proposed Oxidizing Agents :
-
Potassium permanganate (KMnO₄) in acidic or basic media.
-
Chromium trioxide (CrO₃) under controlled conditions.
Comparative Reactivity of Derivatives
Research on structurally similar chromones reveals substituent-dependent reactivity:
Key Data Table: Reaction Optimization for Hydrolysis
| Entry | Base (Equiv) | Ethyl Oxalate (Equiv) | Solvent | Temp (°C) | Time (min) | HCl Concentration | Yield (%) |
|---|---|---|---|---|---|---|---|
| 15 | MeONa (2) | 3 | Dioxane | 120 | 40 | 6 M | 87 |
Scientific Research Applications
Chemistry
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Complex Organic Molecules : The compound's reactive functional groups allow for further modifications, making it a precursor for various heterocycles and complex structures.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts hydroxyl to carbonyl groups using agents like KMnO₄. |
| Reduction | Reduces carbonyls to alcohols with NaBH₄ or LiAlH₄. |
| Substitution | Involves nucleophilic substitution reactions. |
Biology
The biological activities of this compound have been extensively studied, revealing several promising properties:
- Anticancer Activity : Research indicates that compounds within the chromene family exhibit selective cytotoxicity against multi-drug resistant cancer cells. For instance, structural modifications at specific positions significantly influence their effectiveness against various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, suggesting its use in developing new antibiotics or antifungal treatments.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for new cancer therapies. Studies have highlighted its effectiveness in overcoming drug resistance mechanisms commonly seen in cancer treatments .
- Therapeutic Applications : The compound is also being explored for its potential role in treating neurodegenerative diseases due to its interactions with cellular pathways involved in neuroprotection.
Case Study 1: Anticancer Research
A study focused on the structure–activity relationship (SAR) of various 4H-chromene derivatives demonstrated that this compound exhibited enhanced cytotoxicity against multi-drug resistant leukemia cells compared to standard chemotherapeutics. The research concluded that specific functional groups significantly affect the compound's activity and selectivity .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that this compound exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The chromene ring structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Chromene Derivatives
Chromene derivatives share a common benzopyran scaffold but differ in substituent types, positions, and functional groups. Below is a detailed comparison of ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate with structurally related compounds.
Table 1: Structural and Physical Properties
Key Observations:
- Substituent Position: The target compound’s ester group at position 2 distinguishes it from derivatives with ester groups at position 3 (e.g., ).
- Ring Saturation: Unlike tetrahydro derivatives (e.g., ), the target compound has a fully aromatic chromene ring.
- Polarity: The hydroxyl and ketone groups in the target compound increase its polarity compared to non-polar substituents like thiazole or dichlorophenyl groups .
Chemical Reactivity and Intermolecular Interactions
The hydroxyl group at position 5 and ketone at position 4 enable hydrogen bonding, which affects crystallization and solubility. For example:
- Hydrogen Bonding: The hydroxyl group can act as a donor, forming O–H···O bonds with adjacent molecules, as observed in similar chromene derivatives .
- Crystal Packing: Substituent positions influence ring puckering and crystal symmetry. For instance, tetrahydro derivatives (e.g., ) exhibit chair-like conformations in the saturated ring .
Challenges in Comparative Analysis
- Similarity Metrics: Structural similarity assessments (e.g., Tanimoto coefficients) may overlook bioactivity differences caused by minor substituent changes .
- Data Gaps: Limited solubility and pharmacokinetic data for the target compound hinder direct comparisons with derivatives like .
Biological Activity
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Chromenes
Chromenes are a class of organic compounds characterized by a chromene ring structure, which includes a carbonyl group and various substituents that can significantly influence their biological activity. The presence of hydroxyl groups, as seen in this compound, often enhances the compound's reactivity and biological interactions.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Anticancer Activity : This compound has shown potential in inducing apoptosis in cancer cells. Research indicates that it may interact with specific cellular proteins and enzymes that regulate apoptosis pathways, making it a candidate for cancer therapy .
- Antimicrobial Properties : Studies have demonstrated that derivatives of chromenes, including this compound, possess antimicrobial activity against various pathogens. The compound's effectiveness varies with different bacterial strains, indicating its potential as an antimicrobial agent .
- Anticonvulsant Effects : Some studies suggest that chromene derivatives can exhibit anticonvulsant properties, potentially offering new avenues for treating epilepsy and related disorders .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating Bcl-2 family proteins, which are crucial in regulating cell death .
- Inhibition of Key Enzymes : It is believed to inhibit enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of chromenes. Modifications at various positions on the chromene ring can lead to enhanced potency or selectivity against specific biological targets. For instance:
| Position | Modification | Effect |
|---|---|---|
| 3 | Hydroxyl group | Increased anticancer activity |
| 4 | Alkyl substitution | Enhanced antimicrobial properties |
| 6 | Aromatic ring | Improved interaction with enzyme targets |
Case Studies
- Anticancer Study : A study focused on the effects of this compound on multidrug-resistant (MDR) cancer cells revealed that the compound effectively induced cell death without significant toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .
- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted its potential as a lead compound in developing new antimicrobial agents .
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological activities.
Q & A
Q. What are the standard synthetic routes for ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, and how can purity be optimized?
The compound is typically synthesized via multicomponent reactions involving substituted chromene precursors. A common method involves refluxing intermediates like 4-hydroxy-2-oxo-2H-chromene with ammonium acetate or phosphoryl oxychloride under controlled conditions . Purity optimization often requires silica gel column chromatography (eluting with n-hexane/ethyl acetate mixtures) or recrystallization from ethanol. Structural confirmation is achieved via NMR (e.g., analysis of coupling constants for chromene protons) and mass spectrometry .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
Key distinctions arise from characteristic signals in -NMR:
- The ethyl ester group (-COOCHCH) appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm).
- The chromene ring protons resonate between 6.5–8.5 ppm, with splitting patterns dependent on substituents .
- Hydroxy and oxo groups influence IR absorption (e.g., broad O-H stretch at ~3200 cm and C=O at ~1700 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally similar chromenes require:
- Use of fume hoods to avoid inhalation of fine powders.
- PPE (gloves, lab coats) due to potential skin/eye irritation.
- Storage in airtight containers away from oxidizers, as chromenes can degrade under prolonged light exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) models elucidate the electronic properties and reactivity of this compound?
DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) predict electrophilic attack sites by analyzing Fukui indices and molecular electrostatic potential (MEP) surfaces. For example, the oxo group at C4 and hydroxyl at C5 are electron-deficient, making them reactive toward nucleophiles. Such models also correlate with experimental NMR chemical shifts (e.g., C4=O deshielding at ~165 ppm in -NMR) .
Q. What experimental strategies resolve contradictions in bioactivity data across chromene derivatives with varying substituents?
Comparative structure-activity relationship (SAR) studies are essential. For instance:
- Substituents at C4 (e.g., phenyl vs. methyl) alter π-π stacking with biological targets.
- Methoxy groups at C7 enhance lipophilicity, improving membrane permeability but reducing solubility . Controlled assays (e.g., enzyme inhibition with standardized IC protocols) and molecular docking simulations can reconcile discrepancies .
Q. How do reaction conditions (solvent, catalyst, temperature) influence yield in chromene synthesis?
Factorial design experiments reveal optimal conditions:
- Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Acidic catalysts (e.g., p-TsOH) accelerate cyclization, but excess amounts promote side reactions.
- Temperatures >100°C favor ring closure but risk decomposition. A 72-hour reflux in ethanol at 80°C balances yield (~65%) and purity .
Q. What advanced characterization methods validate non-covalent interactions in chromene-based cocrystals?
Single-crystal X-ray diffraction (SCXRD) identifies hydrogen bonds (e.g., O-H···O between hydroxyl and ester groups) and van der Waals contacts. Pair distribution function (PDF) analysis of X-ray powder data complements SCXRD for amorphous phases. Solid-state NMR further probes intermolecular interactions (e.g., - correlation spectroscopy) .
Methodological Guidance
Q. How should researchers design experiments to study oxidative degradation pathways of this compound?
- Step 1: Expose the compound to controlled oxidative agents (e.g., HO, O) under UV light.
- Step 2: Monitor degradation via LC-MS to identify fragments (e.g., cleavage of the ester group at m/z 149).
- Step 3: Use EPR spectroscopy to detect radical intermediates, linking degradation kinetics to environmental conditions (pH, humidity) .
Q. What computational tools are recommended for predicting solubility and stability in formulation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
